![molecular formula C13H18O3 B2500379 Tert-butyl 3-(4-hydroxyphenyl)propanoate CAS No. 51458-31-2](/img/structure/B2500379.png)
Tert-butyl 3-(4-hydroxyphenyl)propanoate
Overview
Description
Tert-butyl 3-(4-hydroxyphenyl)propanoate is a chemical compound with the CAS Number: 51458-31-2 . It has a molecular weight of 222.28 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3
. This code provides a specific description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 222.28 .Scientific Research Applications
Food Contact Material Safety
Tert-butyl 3-(4-hydroxyphenyl)propanoate is assessed for safety in food contact materials. The substance, when used in polyolefins in contact with foods other than fatty/high-alcoholic and dairy products, is considered safe if its migration does not exceed 0.05 mg/kg food. This finding is significant for industries utilizing this compound in food packaging materials, ensuring consumer safety (Flavourings, 2011).
Formation in Biofuel Engines
Millimeter-sized crystalline particles of this compound were discovered in a commercial bus engine running on compressed methane biofuels. These particles, larger than the usual adherent particulate matter, suggest the compound's stability and potential accumulation during fuel combustion. Understanding its formation and behavior in such environments is crucial for maintenance and environmental considerations (J. Kihle & C. Görbitz, 2019).
Biomarker for Human Exposure to Antioxidants
This compound is considered as a potential urinary biomarker for human exposure to certain synthetic phenolic antioxidants widely used in polymers. The presence of fenozan acid, a metabolite of this compound, in human urine samples indicates prevalent human exposure to these antioxidants. This discovery is pivotal for assessing and monitoring human exposure to these widely used synthetic compounds (Runzeng Liu & S. Mabury, 2021).
Application in Lubricant Oils
The compound, when loaded by mesoporous silica nanoparticles, serves as an antioxidant for synthetic ester lubricant oils. Its slow release from the nanoparticles and the subsequent adsorption of oxidation products enhance the oil's oxidation stability. This application is particularly valuable for industries seeking to prolong the lifespan and efficiency of lubricant oils (Lina Huang et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Tert-butyl 3-(4-hydroxyphenyl)propanoate, also known as Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate (ODHP), has been found to exhibit promising antimycotic activity . Its primary targets are fungal pathogens, particularly Candida albicans .
Mode of Action
It is known that it can decompose into octadecyl hydroperoxide and 2,6-di-tert-butyl 4-propionylphenol . These compounds can further convert into other peroxides, prompting the formation of more short-chain alkenyl and olefin hydroperoxide or other oxides . These reactive oxygen species can disrupt the cellular functions of the fungal pathogens, leading to their death .
Pharmacokinetics
A study has shown that when formulated as a nanosponge hydrogel, the permeability of odhp was higher through rats’ skin by 15-folds compared to the control isoconazole 1% . This suggests that the compound may have good bioavailability when applied topically.
Result of Action
The primary result of the action of this compound is its antifungal effect. In vitro studies have shown that it has higher antifungal activity against Candida albicans compared to fluconazole . In vivo studies have also shown that it increased survival rates, wound contraction, and healing of wound gap, and inhibited the inflammation process compared to the other control groups .
properties
IUPAC Name |
tert-butyl 3-(4-hydroxyphenyl)propanoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-13(2,3)16-12(15)9-6-10-4-7-11(14)8-5-10/h4-5,7-8,14H,6,9H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHDCBONCFYXKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51458-31-2 | |
Record name | tert-butyl 3-(4-hydroxyphenyl)propanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.